N-(2-butylphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-BUTYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a butyl group attached to a phenyl ring, which is further connected to a nitrobenzene sulfonamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BUTYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method starts with the nitration of 2-butylphenylamine to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration. The reaction is usually carried out under controlled temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of N-(2-BUTYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-BUTYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of N-(2-BUTYLPHENYL)-4-AMINOBENZENE-1-SULFONAMIDE.
Reduction: Formation of N-(2-BUTYLPHENYL)-4-NITROBENZENE-1-SULFONIC ACID.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-BUTYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-BUTYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ETHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE
- N-(2-PROPYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE
- N-(2-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE
Uniqueness
N-(2-BUTYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2-butylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-2-3-6-13-7-4-5-8-16(13)17-23(21,22)15-11-9-14(10-12-15)18(19)20/h4-5,7-12,17H,2-3,6H2,1H3 |
InChI Key |
ZVXDIMPYTUIMBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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